molecular formula C8H19P B3029888 Di-tert-butylphosphine CAS No. 819-19-2

Di-tert-butylphosphine

Cat. No. B3029888
CAS RN: 819-19-2
M. Wt: 146.21 g/mol
InChI Key: CRHWEIDCXNDTMO-UHFFFAOYSA-N
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Patent
US06084133

Procedure details

0.849 g (4.70 mmol) of chloro-di-t-butylphosphine was added dropwise in a nitrogen gas atmosphere to a suspension of 461 mg (7.05 mg-atoms) of zinc (powder) in 10 cm3 of N,N-dimethylformamide and the mixture was stirred at room temperature for one hour. To the reaction mixture was added dropwise 10 cm3 (10 mmol) of 1 mol·dm-3 hydrochloric acid and then 10 cm3 of toluene. The mixture was stirred, the aqueous layer and the toluene layer were separated off, and the toluene layer was determined by gas chromatography, giving di-t-butylphosphine in 25% yield.
Quantity
0.849 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
461 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[P:2]([C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([CH3:6])([CH3:5])[CH3:4].Cl.C1(C)C=CC=CC=1>CN(C)C=O.[Zn]>[C:3]([PH:2][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0.849 g
Type
reactant
Smiles
ClP(C(C)(C)C)C(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
461 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
the aqueous layer and the toluene layer were separated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)PC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.